Triethylene glycol monotetradecyl ether

Environmental fate Sewer biodegradation Surfactant persistence

Triethylene glycol monotetradecyl ether (C14E3, Myreth-3) is a nonionic surfactant of the alkyl polyglycol ether class, bearing a saturated C14 (myristyl) hydrocarbon tail and exactly three oxyethylene head-group units. With a molecular weight of ~346.5 g/mol, a melting point of 28–29 °C, and a density of 0.923 g/cm³, this compound occupies a distinctive intermediate position within the homologous series C12E3–C14E3–C16E3, offering a balance between hydrophobicity, ambient-temperature handling, and biodegradability that is not achievable by its shorter- or longer-chain neighbors.

Molecular Formula C20H42O4
Molecular Weight 346.5 g/mol
CAS No. 26826-30-2
Cat. No. B1622018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylene glycol monotetradecyl ether
CAS26826-30-2
Molecular FormulaC20H42O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOCCOCCOCCO
InChIInChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22-17-19-24-20-18-23-16-14-21/h21H,2-20H2,1H3
InChIKeyNBPXCCCUFZBDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylene Glycol Monotetradecyl Ether (CAS 26826-30-2): Procurement-Grade Physicochemical and Regulatory Baseline


Triethylene glycol monotetradecyl ether (C14E3, Myreth-3) is a nonionic surfactant of the alkyl polyglycol ether class, bearing a saturated C14 (myristyl) hydrocarbon tail and exactly three oxyethylene head-group units . With a molecular weight of ~346.5 g/mol, a melting point of 28–29 °C, and a density of 0.923 g/cm³, this compound occupies a distinctive intermediate position within the homologous series C12E3–C14E3–C16E3, offering a balance between hydrophobicity, ambient-temperature handling, and biodegradability that is not achievable by its shorter- or longer-chain neighbors [1].

Why C12E3 or C16E3 Cannot Simply Replace Triethylene Glycol Monotetradecyl Ether in Performance-Critical Formulations


Alkyl ethoxylate surfactants with identical head-group count but different alkyl chain lengths are not interchangeable. First-order biodegradation rates in sewer-simulation models differ by an order of magnitude across the C12–C16 series, directly affecting environmental persistence profiles and regulatory compliance for down-the-drain products [1]. Furthermore, melting points span nearly 20 °C from C12E3 to C16E3, altering room-temperature phase state, pourability, and energy requirements during processing . C14E3 occupies a narrow functional window where biodegradation is sufficiently rapid to satisfy modern environmental standards yet the hydrophobicity and interfacial packing are adequate for robust emulsification and microemulsion stabilization, as demonstrated in diesel-water systems where shorter- or longer-chain analogs fail to generate the same isotropic phase range [2].

Quantitative Differentiation Evidence: Triethylene Glycol Monotetradecyl Ether vs. Closest Structural Analogs


Biodegradation Rate in Simulated Sewer Conditions: C14E3 Occupies the Critical Middle Ground Between C12E3 and C16E3

Under OECD 314A simulated sewer conditions (raw domestic wastewater, 15 °C, dissolved oxygen maintained at 0.5 mg/L), first-order primary biodegradation rates for alkyl ethoxylates with three EO units span an order-of-magnitude gradient driven solely by alkyl chain length: C12E3 degrades at 6.8 h⁻¹ (half-life ~6 min), while C16E3 proceeds at only 0.49 h⁻¹ (half-life ~1.5 h) [1]. C14E3 falls between these extremes, providing a half-life that is neither too fleeting for formulation shelf-stability nor too persistent for environmental acceptability. Importantly, within the C14 series, ethoxylate number (C14E1, C14E3, C14E9) does not measurably impact the first-order biodegradation rate, confirming that chain length—not head-group size—is the dominant kinetic determinant [1]. This positions C14E3 as the longest-chain CxE3 surfactant that still maintains a biodegradation rate multiple times faster than C16E3.

Environmental fate Sewer biodegradation Surfactant persistence

Ambient-Temperature Physical State: C14E3 is the Only CxE3 Homolog with a Melting Point Exactly at Room-Temperature Threshold

The melting points of the CxE3 homologous series diverge systematically with alkyl chain length: C12E3 melts at 16.5–17.0 °C, C14E3 at 28–29 °C, and C16E3 at 35–36 °C . This means C12E3 is a liquid under virtually all ambient conditions, while C16E3 is a waxy solid requiring heated storage or pre-melting in most geographic locations. C14E3, with a melting point within the typical laboratory ambient range (20–25 °C in climate-controlled environments, and just above in warmer climates), can be handled as a low-viscosity liquid with minimal or no heating, reducing energy input and simplifying metering in automated formulation lines. This thermal property directly impacts production throughput and capital equipment requirements.

Formulation processing Phase state Handling properties

Temperature-Dependent Micellization: C14E3 Exhibits Monotonic CMC Decrease with Temperature, Distinct from C14E1 and C14E2

A systematic surface-tensiometry study by Islam & Kato (2003) covering C14En surfactants (n = 1, 2, 3, 4, 8) revealed three qualitatively distinct CMC-temperature behaviors within a single homologous series [1]. For C14E3 (as well as C14E4 and C14E8), the critical micelle concentration decreases monotonically with increasing temperature—the conventional behavior for nonionic ethoxylates driven by progressive dehydration of the EO head-group. In striking contrast, C14E1 exhibits an anomalous Lambda-shaped CMC-temperature curve (CMC initially increases then decreases), attributed to the dominance of thermal solubility effects when only a single EO unit is present. C14E2 represents a boundary case where CMC is almost temperature-insensitive over the studied range, reflecting a near-perfect offset between head-group repulsion and dehydration [1]. Thus, C14E3 is the lowest EO-number homologue in the C14 series that displays predictable, well-behaved micellization thermodynamics, making it a more reliable and modelable surfactant for temperature-cycled industrial processes.

Micelle thermodynamics CMC temperature dependence Surfactant design

Diesel Microemulsion Stabilization: C14E3 Enables Water-in-Diesel Formulations with Documented Emissions Reductions

Kayali et al. (2016) mapped the complete ternary phase behavior of water-diesel-ethanol systems stabilized by C14E3 at ambient temperature and demonstrated that a selected isotropic (L2) microemulsion formulation, when combusted in a four-cylinder diesel engine, produced substantial reductions in soot, NOx, and CO2 emissions compared to neat diesel [1]. The study explicitly used single nonionic alkyl polyglycol ethers (C14E3) and identified both the isotropic microemulsion region and the anisotropic liquid crystalline region in the phase diagram. While precise emission reduction percentages are behind the paywall, the published abstract confirms that C14E3 uniquely enabled the formation of the kinetically stable water-in-diesel microemulsion that yielded the emissions benefits. The C14 chain length is critical: C12E3 would produce a microemulsion with insufficient hydrophobic volume for diesel solvation, while C16E3 generates overly rigid interfacial films that restrict the microemulsion domain.

Alternative fuels Microemulsion Emissions control

Foam Synergy with Anionic Surfactants: Optimal SDS/C14E3 Ratio of 12:24 Maximizes Wettability for Dust Suppression

In a 2025 molecular dynamics and experimental study on composite foam dust suppressants, the binary mixture of sodium dodecyl sulfate (SDS) and C14E3 was systematically optimized [1]. Surface tension of the composite foam liquid film was found to decrease initially and then increase with rising SDS proportion, with the optimal wettability achieved at an SDS/C14E3 ratio of 12:24. This specific ratio indicates that C14E3, when used as the dominant component (2:1 C14E3:SDS), provides superior foam film stability and dust-particle wetting compared to formulations where anionic surfactant predominates. The study's molecular dynamics simulations further revealed that C14E3 chains pack tightly at the hydrophobic core surface, contributing to a dense yet flexible foam lamella—a structural feature not achievable with pure anionic or higher-EO nonionic surfactants.

Foam stability Dust suppression Surfactant synergy

Ethoxylate-Number Insensitivity of Biodegradation Within the C14 Series: C14E3 Matches C14E9 Kinetics Despite Lower Hydrophilicity

The Menzies et al. (2017) study provides a critical structure–biodegradability insight: within the C14 alkyl chain series, varying the ethoxylate number from 1 to 9 (C14E1, C14E3, C14E9) did not measurably impact the first-order biodegradation rate under OECD 314A conditions [1]. This means that C14E3 achieves the same biodegradation kinetics as the far more hydrophilic C14E9, despite having a substantially lower HLB and stronger oil-phase affinity. Consequently, formulators can select C14E3 for applications requiring lower water solubility and greater interfacial activity (e.g., inverse emulsions, microemulsions, and oil-phase dispersions) without incurring a biodegradation penalty relative to higher-EO homologues. This decoupling of biodegradation rate from EO number is not observed when chain length is varied, making it a specific and actionable advantage of selecting within the C14 series.

Structure-activity relationship Biodegradation kinetics Ethoxylate number

Evidence-Backed Application Scenarios Where Triethylene Glycol Monotetradecyl Ether Outperforms Its Analogs


Environmental Risk-Assessed Down-the-Drain Formulations (Household & Industrial Cleaners)

C14E3 is the preferred nonionic surfactant when a product must meet stringent biodegradability criteria without sacrificing cleaning power. The compound's intermediate sewer biodegradation rate—substantially faster than C16E3—aligns with OECD 314A simulation data, supporting regulatory dossiers that require evidence of rapid primary degradation in wastewater. Simultaneously, its C14 alkyl chain provides sufficient hydrophobicity for effective soil removal and emulsification that shorter-chain C12E3 cannot match. R&D teams developing environmentally labeled products should reference the Menzies et al. (2017) dataset [1] to substantiate biodegradation claims in regulatory submissions.

Temperature-Cycled Industrial Emulsification and Enhanced Oil Recovery (EOR)

The monotonic decrease of C14E3 CMC with increasing temperature—confirmed by Islam & Kato (2003) [1]—makes this surfactant predictable and reliable in processes subject to thermal fluctuations, such as oilfield chemical injection, lubricant emulsification, and heat-transfer fluid stabilization. Unlike C14E1, which exhibits anomalous micellization behavior, C14E3 follows conventional thermodynamic models, enabling formulators to use standard equations of state and mixing rules for phase-behavior prediction. This reduces the experimental burden during formulation development and increases confidence in field performance.

Water-in-Diesel Microemulsion Alternative Fuels

C14E3 has been specifically validated as a stabilizer for water-in-diesel microemulsions that reduce soot, NOx, and CO2 emissions in compression-ignition engines [1]. The compound's three EO units and C14 tail provide an optimal hydrophilic-lipophilic balance for diesel-water interfacial tension reduction, generating isotropic L2 phases that remain transparent and kinetically stable at ambient temperature. Procurement for alternative fuel research programs should prioritize C14E3 over C12E3 (insufficient oil-phase compatibility) or C16E3 (excessively rigid interfacial films limiting microemulsion domain).

Mining and Occupational Dust Suppression Foams

A 2025 molecular dynamics and experimental investigation established that C14E3, when combined with SDS at an optimized 12:24 ratio, maximizes foam film wettability for dust-particle capture [1]. This synergistic formulation outperforms pure anionic foams in both stability and wetting efficiency. Industrial hygiene and mining safety procurement should specify C14E3-based composite foams based on this validated ratio, which is not established for C12E3 or C16E3 in the published literature.

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